molecular formula C13H8ClFO3 B6403979 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261946-36-4

3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6403979
CAS RN: 1261946-36-4
M. Wt: 266.65 g/mol
InChI Key: VNPMTYNOISQAJW-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid (3-CHFBA) is an organic compound which has a wide range of applications in scientific research and laboratory experiments. It is a 2-chloro-5-hydroxyphenyl derivative of 5-fluorobenzoic acid and can be used for various purposes, such as synthesis of organic compounds, biochemical and physiological studies, and drug development.

Scientific Research Applications

3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% is widely used in scientific research, particularly in the fields of organic synthesis, drug development, and biochemical and physiological studies. It is used as a starting material for the synthesis of various organic compounds, such as 2-chloro-5-hydroxyphenyl-5-fluorobenzoic acid esters, which are useful in drug development. It is also used as a reagent in the synthesis of various biologically active compounds, such as prostaglandins, which are important in the study of biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% is not fully understood. However, it is thought to act as a proton acceptor and a Lewis base, which allows it to participate in various reactions. It also has an affinity for certain enzymes, which allows it to interact with them and modulate their activity.
Biochemical and Physiological Effects
3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% has been shown to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been shown to inhibit the activity of certain proteins, such as c-Jun N-terminal kinase (JNK), which is involved in the regulation of cell death and survival.

Advantages and Limitations for Lab Experiments

The use of 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent and can be easily obtained from chemical suppliers. It is also relatively stable and has a long shelf life. However, there are some limitations to its use. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also toxic and should be handled with care.

Future Directions

There are a number of potential future directions for 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95%. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins. It could also be used to study the biochemical and physiological effects of various drugs. In addition, it could be used to develop new drugs or to modify existing drugs to improve their efficacy. Finally, it could be used to study the effects of various environmental toxins on biochemical and physiological processes.

Synthesis Methods

The synthesis of 3-(2-Chloro-5-hydroxyphenyl)-5-fluorobenzoic acid, 95% is achieved by the reaction of 5-fluorobenzoic acid with 2-chloro-5-hydroxyphenylmagnesium bromide. The reaction is carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The reaction is typically conducted at room temperature, although high temperatures can be used to increase the reaction rate.

properties

IUPAC Name

3-(2-chloro-5-hydroxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-12-2-1-10(16)6-11(12)7-3-8(13(17)18)5-9(15)4-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPMTYNOISQAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690480
Record name 2'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261946-36-4
Record name 2'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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